2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylpropyl)-1,3-dihydroisoindol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-9(2)6-14-7-10-3-4-12(13)5-11(10)8-14/h3-5,9H,6-8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQMBQAUVIBVSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC2=C(C1)C=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of the 2,3 Dihydro 1h Isoindol 5 Amine Scaffold in Chemical Research
Significance of Isoindole and Dihydroisoindole Derivatives in Medicinal Chemistry
Isoindole and its reduced form, isoindoline (B1297411) (2,3-dihydro-1H-isoindole), are bicyclic heterocyclic compounds that have garnered considerable attention in medicinal chemistry. These scaffolds are present in a variety of natural products and synthetic molecules that exhibit a wide spectrum of pharmacological effects.
Derivatives of the isoindoline core are known to possess a range of biological activities, including but not limited to:
Enzyme Inhibition: Certain derivatives have been identified as potent inhibitors of enzymes such as cyclooxygenase (COX), which is involved in inflammation. nih.gov For instance, some N-substituted 1H-isoindole-1,3(2H)-dione derivatives have shown significant inhibitory activity against both COX-1 and COX-2. nih.gov
Anti-inflammatory Effects: By targeting enzymes like COX, many isoindoline derivatives exhibit anti-inflammatory properties. nih.gov
Anticancer Properties: The isoindoline scaffold is a key component of several anticancer agents. For example, derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid have been described as inhibitors of heparanase, an enzyme implicated in cancer metastasis and angiogenesis. nih.govresearchgate.net
Antimicrobial Activity: Research has also explored the potential of isoindoline-based compounds as antimicrobial agents. nih.gov
The versatility of the isoindoline nucleus allows for the introduction of various substituents at different positions, enabling the fine-tuning of their biological and physicochemical properties. This adaptability has made the isoindoline scaffold a valuable building block in the design of new drugs.
Structural Features and Nomenclature of 2,3-Dihydro-1H-isoindol-5-amine
The parent compound, 2,3-dihydro-1H-isoindol-5-amine, possesses a core structure consisting of a benzene (B151609) ring fused to a pyrrolidine (B122466) ring. The key structural features include:
A bicyclic system combining an aromatic and a saturated heterocyclic ring.
A primary amine group (-NH2) at the 5-position of the isoindoline ring system.
A secondary amine within the pyrrolidine ring, which allows for N-substitution.
The systematic IUPAC name for this scaffold is 2,3-dihydro-1H-isoindol-5-amine. The numbering of the isoindoline ring system starts from one of the bridgehead carbons and proceeds around the pyrrolidine ring first.
For the specific compound of interest, 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine , an isobutyl group (2-methylpropyl) is attached to the nitrogen atom of the pyrrolidine ring.
| Feature | Description |
|---|---|
| Core Scaffold | 2,3-Dihydro-1H-isoindole (Isoindoline) |
| Functional Group at C-5 | Amine (-NH2) |
| Substituent at N-2 | 2-methylpropyl (isobutyl) |
| Chemical Formula | C12H18N2 |
| IUPAC Name | This compound |
Overview of Research Trajectories for this compound and Related Analogs
While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for this compound and its analogs can be inferred from studies on structurally similar molecules. The primary areas of investigation for N-substituted 2,3-dihydro-1H-isoindol-5-amines are likely to be in the discovery of novel bioactive agents.
The presence of the 5-amino group provides a handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds. The N-isobutyl group influences the lipophilicity and steric profile of the molecule, which can in turn affect its biological activity and pharmacokinetic properties.
Based on the known activities of related isoindoline derivatives, potential research directions for this compound and its analogs include:
Development of Kinase Inhibitors: The isoindoline scaffold can be elaborated to target various protein kinases, which are crucial in cell signaling and are often dysregulated in diseases like cancer.
Exploration as CNS Agents: The lipophilic nature of the isobutyl group may facilitate blood-brain barrier penetration, making these compounds candidates for neurological disorders.
Antimicrobial Drug Discovery: The core scaffold can be derivatized to create novel antibacterial or antifungal agents. nih.gov
Anti-inflammatory Agents: Building upon the known COX inhibitory activity of some isoindoline derivatives, new analogs could be designed as more selective and potent anti-inflammatory drugs. nih.gov
The following table summarizes the biological activities of some representative isoindoline derivatives, providing a basis for potential research on analogs of this compound.
| Compound Class | Biological Activity | Reference |
|---|---|---|
| 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives | Heparanase inhibition, Anti-angiogenic | nih.govresearchgate.net |
| 1H-isoindole-1,3(2H)-dione derivatives | Cyclooxygenase (COX) inhibition | nih.gov |
| N-methylsulfonyl-indole derivatives | Antimicrobial activity | nih.gov |
| 2-aminothiazole sulfonamides | Urease, α-glucosidase, and α-amylase inhibition | nih.gov |
Future research on this compound would likely involve the synthesis of a series of analogs with modifications at the 5-amino group and the N-isobutyl substituent to establish structure-activity relationships (SAR) for various biological targets.
Preclinical Biological and Pharmacological Activities of 2,3 Dihydro 1h Isoindol 5 Amine Derivatives
Antiviral Efficacy of Isoindole and Dihydroisoindole Systems
The isoindole framework is a key component in the development of novel antiviral agents. researchgate.net Derivatives have shown considerable activity against several human viruses by targeting both viral enzymes and host cell components essential for the viral life cycle. researchgate.net
Inhibition of Viral Targets (e.g., HIV-1 Integrase, Influenza Virus PA Endonuclease, RSV)
HIV-1 Integrase Inhibition: Dihydro-1H-isoindole derivatives have been identified as potent inhibitors of HIV-1 integrase, an enzyme crucial for integrating viral DNA into the host genome. These compounds act as integrase strand transfer inhibitors (INSTIs) by chelating essential metal ions (Mg2+) at the enzyme's active site, effectively blocking the integration process. The 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one scaffold, in particular, has served as a key pharmacophore in designing these inhibitors.
One notable derivative, XZ-259, demonstrated biochemical and antiviral activities comparable to the clinically approved drug Raltegravir. researchgate.net Importantly, XZ-259 retained potency against HIV-1 integrase strains harboring the Y143R mutation, a common pathway for resistance to some first-generation INSTIs. researchgate.net This highlights the potential of the dihydroisoindole scaffold to overcome existing drug resistance mechanisms.
Influenza Virus PA Endonuclease Inhibition: The endonuclease activity of the influenza virus polymerase acidic protein (PA) is a validated target for antiviral drugs, as it is essential for viral RNA synthesis. Recognizing the functional similarities between the active sites of HIV integrase and influenza PA endonuclease, researchers have explored the 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one scaffold for this purpose. nih.gov
Derivatives built on this isoindolinone core exhibited nanomolar inhibitory activity in enzymatic assays. nih.gov Certain compounds demonstrated micromolar inhibition in cell-based influenza polymerase assays and, significantly, retained full activity against the baloxavir-resistant I38T mutant of the PA endonuclease. nih.gov This suggests that the dihydroisoindole pharmacophore is a versatile metal-binding structure suitable for developing alternative influenza inhibitors to address emerging resistance. nih.gov
Respiratory Syncytial Virus (RSV) Inhibition: Fused isoindolinone derivatives have emerged as potent inhibitors of Respiratory Syncytial Virus (RSV), a primary cause of respiratory tract infections in children. Research has identified compounds based on a 1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one core structure that act as RSV fusion inhibitors. These agents target the viral fusion (F) glycoprotein, preventing the virus from merging with host cell membranes, a critical step for both initial entry and the formation of syncytia.
| Derivative Scaffold | Viral Target | Mechanism of Action | Key Findings |
|---|---|---|---|
| Dihydro-1H-isoindole | HIV-1 Integrase | Inhibition of strand transfer by chelating Mg2+ at the active site. | Derivative XZ-259 shows activity comparable to Raltegravir and is effective against the Y143R resistance mutation. researchgate.net |
| 2,3-Dihydro-6,7-dihydroxy-1H-isoindol-1-one | Influenza Virus PA Endonuclease | Inhibition of endonuclease activity required for viral RNA synthesis. | Shows nanomolar potency and retains activity against the baloxavir-resistant I38T mutant. nih.gov |
| 1,2,3,9b-Tetrahydro-5H-imidazo[2,1-a]isoindol-5-one | RSV Fusion (F) Glycoprotein | Inhibition of viral-host cell membrane fusion. | Identified as potent inhibitors of both RSV A and B subtypes. |
Modulation of Host Cell Receptors (e.g., CCR5)
In addition to targeting viral proteins directly, isoindole derivatives have been investigated for their ability to modulate host cell receptors that viruses exploit for entry. One such target is the C-C chemokine receptor type 5 (CCR5), which is the major co-receptor used by R5-tropic strains of HIV-1 to enter immune cells like CD4+ T lymphocytes. researchgate.netresearchgate.net
CCR5 antagonists function by binding to the CCR5 co-receptor on the surface of the host immune cell. This interaction prevents the viral envelope protein gp120 from engaging with the co-receptor, thereby blocking the fusion of the viral and cellular membranes and inhibiting viral entry. researchgate.netresearchgate.net The isoindole scaffold has been identified as a promising framework for the development of such host-targeted antiviral agents. researchgate.net
Anti-inflammatory Properties of Isoindoline Derivatives
The isoindoline scaffold is a component of molecules exhibiting significant anti-inflammatory properties. doaj.org The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. mdpi.com
Clinical drugs containing the isoindolin-1-one (B1195906) ring, such as Lenalidomide and Pomalidomide, demonstrate potent anti-inflammatory effects. Their mechanism includes the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), and the transcriptional inhibition of the COX-2 enzyme. mdpi.com Preclinical studies on other 1-oxo-2-substituted isoindoline derivatives have also confirmed their potential as analgesic and anti-inflammatory agents.
Antimicrobial and Antifungal Activities
Derivatives of isoindole have shown a broad spectrum of antimicrobial and antifungal activities. Various preclinical studies have evaluated their efficacy against a range of pathogens.
N-substituted isoindolin-5-ones exhibited promising antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as the Gram-negative bacterium Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.328 to 3.6 mg/mL. researchgate.net Other studies on 7-(2-isoindolinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivatives reported remarkable potency, with MIC values below 0.025 µg/mL against S. aureus and 0.2 µg/mL against E. coli. derpharmachemica.com
In the realm of antifungal research, novel isoindoline-2-yl putrescines have been synthesized and tested against plant fungal pathogens. While in vitro mycelial growth inhibition was modest, these compounds demonstrated significant in vivo efficacy. One derivative, ISP3, provided over 90% curative and protective activity against Botrytis cinerea infection. nih.gov It also halted the lesion expansion of other fungi, including Sclerotinia sclerotiorum, by inducing autophagic processes within the fungal cells. nih.gov
| Derivative Class | Organism(s) | Activity Type | Reported Efficacy (MIC or Activity) |
|---|---|---|---|
| N-substituted isoindolin-5-ones | B. subtilis, S. aureus, E. coli | Antibacterial | MIC: 0.328 - 3.6 mg/mL researchgate.net |
| 7-(2-isoindolinyl)-...-quinoline-3-carboxylic acids | S. aureus, E. coli, P. aeruginosa | Antibacterial | MIC: <0.025 µg/mL (S. aureus), 0.2 µg/mL (E. coli) derpharmachemica.com |
| Isoindoline-2-yl putrescines (ISP3) | Botrytis cinerea, Sclerotinia sclerotiorum | Antifungal (in vivo) | >90% curative and protective activity against B. cinerea nih.gov |
Anticancer Potential of Isoindole Scaffolds
The isoindole structure is a privileged scaffold in the design of anticancer agents. doaj.org Derivatives have demonstrated cytotoxic and antiproliferative activity against various cancer cell lines through diverse mechanisms of action.
Isoindole-1,3-dione derivatives, for instance, have been evaluated for their anticancer effects. Studies on N-benzylisoindole-1,3-dione compounds showed inhibitory effects on the viability of A549 lung cancer cells. The isoindoline core is also central to the structure of clinically significant anticancer drugs like Lenalidomide and Pomalidomide, which are used to treat multiple myeloma and other hematological malignancies. mdpi.com These drugs exert their antineoplastic effects through mechanisms that include anti-angiogenic and immunomodulatory activities. mdpi.com Furthermore, research into novel isoindolinone-substituted indoles has identified them as potential inhibitors of RAS family proteins, which are key drivers in many human cancers.
Enzyme Inhibition and Modulatory Actions (e.g., Indoleamine 2,3-Dioxygenase 1 - IDO1)
The isoindole scaffold has been successfully utilized to develop potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immunotherapy. nih.gov IDO1 is an immunoregulatory enzyme that suppresses T-cell responses by depleting the essential amino acid tryptophan. nih.gov Inhibiting IDO1 can restore anti-tumor immunity.
A novel series of imidazoisoindole derivatives were identified as highly potent IDO1 inhibitors. nih.gov The lead compound from this series, NLG-919, features an imidazoisoindole core that coordinates with the iron center of the enzyme's heme group. nih.gov Through extensive lead optimization to improve potency and pharmacokinetic properties, researchers developed compound 25, a highly potent IDO1 inhibitor. nih.gov In preclinical xenograft models, compound 25 demonstrated a synergistic antitumor effect when used in combination with an anti-PD-1 monoclonal antibody, proving more effective than either agent alone. nih.gov
In addition to IDO1, other isoindoline derivatives have been shown to inhibit different enzymes. For example, 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives were found to be potent inhibitors of heparanase, an enzyme implicated in cancer metastasis and angiogenesis, with IC50 values in the 200-500 nM range. nih.gov
| Derivative Scaffold | Enzyme Target | Therapeutic Area | Key Findings |
|---|---|---|---|
| Imidazoisoindole | Indoleamine 2,3-Dioxygenase 1 (IDO1) | Oncology | Compound 25 is a highly potent inhibitor with favorable pharmacokinetics; shows synergy with anti-PD-1 therapy. nih.gov |
| 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid | Heparanase | Oncology | Potent inhibition with IC50 values of 200-500 nM and anti-angiogenic effects. nih.gov |
| 1-Oxo-2-substituted isoindoline | Cyclooxygenase (COX) | Inflammation | Derivatives show analgesic and anti-inflammatory properties. |
Chaperone Inhibition (e.g., Fungal Hsp90)
There is no available scientific literature indicating that 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine has been investigated as a chaperone inhibitor or an inhibitor of Heat shock protein 90 (Hsp90).
The molecular chaperone Hsp90 is a significant target in therapeutic areas such as oncology. nih.govnih.gov Its function is crucial for the stability and activity of numerous client proteins that are often involved in cancer cell proliferation and survival. nih.gov Inhibition of Hsp90 can be achieved through various mechanisms, including blocking the ATP binding site in the N-terminal domain, disrupting interactions with co-chaperones, or interfering with client protein associations. nih.govnih.gov
While the specific compound has not been studied, other molecules incorporating an isoindole scaffold have been developed as Hsp90 inhibitors. For example, the compound (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387) was identified as a novel Hsp90 inhibitor through fragment-based drug design and has progressed to clinical trials. nih.gov This demonstrates that the dihydroisoindole core can serve as a scaffold for Hsp90 inhibition, but it does not provide direct evidence for the activity of This compound .
Structure Activity Relationship Sar Studies for 2 2 Methylpropyl 2,3 Dihydro 1h Isoindol 5 Amine Analogs
Correlating Structural Modifications with Biological Potency and Selectivity
The bicyclic isoindoline (B1297411) core serves as the foundational scaffold, and substitutions on its aromatic ring can significantly modulate the compound's interaction with biological targets. The nature, position, and size of these substituents can alter the electronic properties, lipophilicity, and steric profile of the entire molecule.
Research on related isoindoline-1,3-dione derivatives as acetylcholinesterase (AChE) inhibitors has shown that substitutions on the benzyl (B1604629) moiety attached to the isoindoline system have a marked effect on inhibitory activity. For instance, compounds with para-fluoro and para-methyl substitutions demonstrated enhanced AChE inhibitory activities compared to those with chloro-substitutions. researchgate.net This suggests that both the size and electronic properties of the substituent are important for activity. In another study on isoindoline–pyridine derivatives, the presence of electron-withdrawing chloro groups on an attached phenyl ring was found to increase antioxidant activity. mdpi.com
These findings highlight a general principle applicable to the 2,3-dihydro-1H-isoindol-5-amine scaffold:
Steric Hindrance : The size and position of substituents can either promote a favorable binding conformation or cause steric clashes within the receptor's binding pocket, thereby decreasing potency.
Lipophilicity : Substituents can alter the compound's lipophilicity, which affects its ability to cross cell membranes and reach its target, as well as influencing hydrophobic interactions within the binding site. Data from SAR analyses on isoindole-1,3 (2H) dione (B5365651) derivatives revealed that the lipophilic properties of the compounds could enhance their antimicrobial, antileishmanial, and antiproliferative activities. researchgate.net
| Substituent (Position) | Compound Example | Biological Activity (IC50) | Reference |
| para-Fluoro | 7a | 2.1 µM | researchgate.net |
| para-Methyl | 7b | 5.4 µM | researchgate.net |
| para-Chloro | 7d | > 10 µM (Weakest) | researchgate.net |
| Unsubstituted | 7e | ~5 µM | researchgate.net |
Table 1: Influence of para-substituents on the AChE inhibitory activity of isoindoline-1,3-dione derivatives. Data is illustrative of general SAR principles for the isoindoline scaffold.
The substituent at the N-2 position of the isoindoline ring is a critical determinant of biological activity and selectivity. The 2-methylpropyl (isobutyl) group in the parent compound is a key feature, and modifications to this group provide significant insight into SAR. Studies on related heterocyclic structures, such as 1,2,3,4-tetrahydroisoquinolines, have demonstrated that both the lipophilicity and the shape of the N-2 substituent have a profound effect on potency. In one such study, an isobutyl substitution resulted in better potency, although it was also found to be metabolically labile.
Further detailed analysis comes from studies on N-substituted noroxymorphindoles, where a range of N-alkyl groups were evaluated for their effect on opioid receptor affinity and selectivity. This research underscores the importance of the size and branching of the N-alkyl chain.
Key observations include:
Chain Length : Increasing the length of a straight-chain alkyl group can progressively increase or decrease affinity for a target, often reaching an optimal length before activity declines.
Branching : Branched alkyl groups, such as the 2-methylpropyl (isobutyl) group, introduce specific steric bulk that can enhance selectivity for one receptor subtype over another by exploiting unique topographies of the binding pocket.
The primary amine at the C-5 position is a pivotal functional group, likely involved in key hydrogen bonding interactions or salt bridges within a receptor's active site. Modifying this amine is a common strategy to probe its role and optimize activity.
Potential modifications and their expected impact include:
N-Alkylation : Converting the primary amine (-NH2) to a secondary (-NHR) or tertiary (-NR2) amine alters its hydrogen bond donating capacity and introduces steric bulk. This can fine-tune binding affinity and selectivity.
Acylation : Converting the amine to an amide (-NHC(O)R) or a sulfonamide (-NHSO2R) changes its electronic character from basic to neutral or acidic. This eliminates its ability to form a salt bridge and alters its hydrogen bonding pattern from a pure donor to a donor-acceptor system.
Aromatic Substitution : Replacing the amine with other functional groups like hydroxyl (-OH), methoxy (B1213986) (-OCH3), or a halogen can completely change the nature of the interaction at this position, helping to determine if the amine's basicity and hydrogen bonding are essential for activity.
SAR studies on other aromatic amines often show that the primary amine is crucial for a specific interaction, and its modification to an amide or a substituted amine can either abolish or significantly alter the biological activity profile, sometimes leading to antagonism from an agonist or vice-versa.
Conformational Analysis in SAR Elucidation
The 2,3-dihydro-1H-isoindoline ring is not planar. The five-membered pyrrolidine (B122466) ring is flexible and can adopt various "envelope" or "twist" conformations. The specific conformation adopted by the ring system, along with the spatial orientation of the N-2 and C-5 substituents, is critical for how the molecule fits into its biological target.
Conformational analysis helps elucidate the three-dimensional SAR by:
Identifying the Bioactive Conformation : Computational and experimental (e.g., NMR) methods can determine the lowest energy conformations of a series of analogs. By correlating which of these conformations are accessible to the most potent compounds, researchers can hypothesize the specific 3D shape required for biological activity.
Rationalizing Potency Differences : A highly potent analog may be one that is pre-organized in its bioactive conformation, meaning it does not need to expend much energy to adopt the correct shape for binding. Conversely, less active compounds may have a high energetic barrier to achieving this conformation.
Guiding Molecular Design : Understanding the preferred spatial arrangement of key functional groups allows for the design of new, conformationally restricted analogs. By locking the molecule into the presumed bioactive conformation, it is possible to significantly enhance potency and selectivity. For the 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine scaffold, this would involve analyzing the puckering of the five-membered ring and the relative orientation of the 2-methylpropyl group.
Computational Approaches to SAR (e.g., 3D-QSAR Methodologies)
Computational chemistry provides powerful tools to quantify the relationship between a molecule's three-dimensional properties and its biological activity. Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a key methodology used in this field. nih.gov
Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable for isoindoline analogs. slideshare.netjmaterenvironsci.com
CoMFA : This method involves aligning a series of molecules and calculating their steric (shape-based) and electrostatic (charge-based) fields at various points on a 3D grid. It then uses statistical methods to generate a model that correlates variations in these fields with changes in biological activity. researchgate.net The output is often visualized as 3D contour maps, where colored regions indicate areas where, for example, adding steric bulk (green contours) or positive charge (blue contours) would be favorable for activity. nih.gov
CoMSIA : This is an extension of CoMFA that calculates additional molecular fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. jmaterenvironsci.com This often provides a more detailed and nuanced understanding of the SAR, highlighting the importance of different types of non-covalent interactions. nih.gov
For the this compound series, a 3D-QSAR study would align the analogs based on the common isoindoline core. The resulting models would generate contour maps indicating exactly where modifications to the aromatic ring, the N-2 substituent, or the C-5 amine would likely lead to enhanced potency, providing a rational basis for the design of new and improved compounds. researchgate.net
Emerging Research Avenues and Prospects for 2,3 Dihydro 1h Isoindol 5 Amine Derivatives
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The advancement of novel synthetic routes is crucial for the efficient and sustainable production of 2,3-dihydro-1H-isoindol-5-amine derivatives for research and development. Traditional methods for constructing the isoindoline (B1297411) core can be lengthy and may not align with the principles of green chemistry. researchgate.net Current research efforts are focused on developing more atom-economical and environmentally friendly synthetic strategies.
One promising approach involves the use of one-pot multicomponent reactions, which allow for the synthesis of complex molecules from simple starting materials in a single step, thereby reducing waste and saving time. mdpi.com For instance, variations of the Knoevenagel condensation and Pinner-type cyclizations are being explored to construct related heterocyclic systems. mdpi.com Additionally, catalytic methods, such as those employing transition metals, are being investigated to facilitate the key bond-forming reactions in the synthesis of isoindoline derivatives with high efficiency and stereoselectivity. The development of these novel synthetic methodologies will be instrumental in generating diverse libraries of 2,3-dihydro-1H-isoindol-5-amine analogs for biological screening.
Exploration of Undiscovered Biological Targets and Pharmacological Activities
While some biological targets of isoindoline derivatives are known, there remains a vast, unexplored landscape of potential pharmacological activities. mdpi.com For example, certain derivatives of the related 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid have been identified as potent inhibitors of heparanase, an enzyme implicated in cancer metastasis and angiogenesis. nih.govresearchgate.net This suggests that derivatives of 2,3-dihydro-1H-isoindol-5-amine could also be investigated for their anti-cancer properties.
Furthermore, the isoindoline scaffold has been successfully utilized in the design of dopamine (B1211576) D3 receptor antagonists, indicating a potential for developing novel treatments for neurological and psychiatric disorders. nih.gov Another exciting area of exploration is the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tumor immune evasion. nih.govnih.gov By targeting IDO1, 2,3-dihydro-1H-isoindol-5-amine derivatives could potentially act as novel cancer immunotherapies. The diverse biological activities observed in related heterocyclic compounds underscore the importance of screening 2,3-dihydro-1H-isoindol-5-amine derivatives against a wide array of biological targets to uncover new therapeutic opportunities. mdpi.com
Integration of Advanced Computational Drug Design Strategies
The integration of advanced computational drug design strategies is poised to accelerate the discovery and development of novel 2,3-dihydro-1H-isoindol-5-amine derivatives. espublisher.com In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can provide valuable insights into the interactions between small molecules and their biological targets. mpg.de
These computational approaches can be used to:
Predict binding affinities and modes of action: Molecular docking can help identify the most promising candidates from a virtual library of compounds by predicting how they will bind to a specific protein target. nih.gov
Guide lead optimization: QSAR models can establish relationships between the chemical structure of a compound and its biological activity, enabling the rational design of more potent and selective analogs. espublisher.com
Assess drug-like properties: Computational tools can predict the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of new derivatives, helping to prioritize compounds with favorable profiles for further development. nih.gov
By leveraging these advanced computational methods, researchers can streamline the drug discovery process, reducing the time and cost associated with identifying promising new therapeutic agents. espublisher.com
Strategies for Optimizing Potency and Selectivity in Preclinical Development
Once a promising lead compound has been identified, the next critical step is to optimize its potency and selectivity. This often involves a detailed structure-activity relationship (SAR) study, where systematic modifications are made to the molecule to enhance its desired biological activity while minimizing off-target effects.
One common strategy for optimization is the introduction of specific substituents, such as fluorine atoms, into the molecular scaffold. nih.gov Fluorine can alter the electronic properties of a molecule, improve its metabolic stability, and enhance its binding affinity to the target protein. Another approach involves exploring different substitution patterns on the aromatic ring of the isoindoline core to improve interactions with the target's binding pocket. The ultimate goal of these optimization strategies is to develop a preclinical candidate with a superior efficacy and safety profile, paving the way for further development. nih.gov
Q & A
Q. What are the common synthetic routes for preparing 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine, and what experimental parameters influence yield?
Methodological Answer: Synthesis typically involves condensation reactions under reflux conditions, using acetic acid as a solvent and sodium acetate as a catalyst. Key parameters include stoichiometric ratios (e.g., 1.1 equiv of aldehyde derivatives), reaction time (3–5 hours), and purification via recrystallization (e.g., DMF/acetic acid mixtures). Optimization may require adjusting temperature gradients or reagent purity to minimize side products like unreacted intermediates .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound and its derivatives?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural elucidation, particularly for verifying isoindole ring substitution patterns. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while HPLC with UV detection ensures purity. For derivatives, X-ray crystallography or IR spectroscopy can resolve ambiguities in functional group orientation .
Q. How can computational modeling enhance the understanding of this compound’s reactivity or binding properties?
Methodological Answer: Density Functional Theory (DFT) calculations predict reaction pathways and transition states, while molecular docking (e.g., AutoDock Vina) evaluates bioactivity by simulating interactions with biological targets like enzymes. Software tools such as Gaussian or GAMESS integrate experimental data to refine computational models, reducing trial-and-error experimentation .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing environmental impact?
Methodological Answer: Employ green chemistry principles: substitute acetic acid with biodegradable solvents (e.g., cyclopentyl methyl ether) or use catalytic systems (e.g., immobilized enzymes). Factorial design (e.g., 2^k designs) identifies critical variables (temperature, catalyst loading) for yield optimization. Membrane separation technologies (nanofiltration) can recover solvents, aligning with CRDC subclass RDF2050104 .
Q. What strategies resolve contradictions between computational predictions and experimental data in reaction mechanisms?
Methodological Answer: Implement a feedback loop where experimental results (e.g., kinetic data) refine computational models. For example, discrepancies in activation energies may require re-evaluating solvent effects or entropy contributions in DFT calculations. Cross-validation with isotopic labeling or in-situ spectroscopy (e.g., FTIR) validates intermediate species .
Q. How can bioactivity studies be designed to evaluate this compound’s potential as an antimicrobial or enzyme inhibitor?
Methodological Answer: Use microdilution assays (MIC/MBC) for antimicrobial screening against Gram-positive/negative strains. For enzyme inhibition, conduct kinetic assays (e.g., IC₅₀ determination) with positive controls like Bisindolylmaleimide derivatives. Molecular dynamics simulations (e.g., GROMACS) further probe binding stability and allosteric effects .
Q. What advanced methodologies assess the compound’s stability under varying physicochemical conditions?
Methodological Answer: Accelerated stability studies (ICH guidelines) expose the compound to stress conditions (heat, humidity, light). HPLC-MS monitors degradation products, while Arrhenius plots predict shelf life. Quantum mechanical calculations (QM/MM) model degradation pathways, such as hydrolytic cleavage of the isoindole ring .
Q. How can factorial design improve the synthesis of novel derivatives with tailored properties?
Methodological Answer: A 3-factor factorial design (reagent ratio, temperature, catalyst type) systematically explores derivative libraries. Response Surface Methodology (RSM) maps interactions between variables, while Principal Component Analysis (PCA) identifies structural features (e.g., substituent electronegativity) correlating with bioactivity. This aligns with CRDC subclass RDF2050112 for reactor design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
